Ethyl 3-{[(4-ethoxynaphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
Description
Ethyl 3-{[(4-ethoxynaphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is a sulfonamide derivative characterized by a naphthalene ring system substituted with an ethoxy group at the 4-position and a sulfonamide linkage to a 4-methylphenylpropanoate ester. Its molecular structure imparts unique physicochemical properties, including enhanced lipophilicity due to the naphthalene moiety and the electron-donating ethoxy group.
Properties
IUPAC Name |
ethyl 3-[(4-ethoxynaphthalen-1-yl)sulfonylamino]-3-(4-methylphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5S/c1-4-29-22-14-15-23(20-9-7-6-8-19(20)22)31(27,28)25-21(16-24(26)30-5-2)18-12-10-17(3)11-13-18/h6-15,21,25H,4-5,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHXQCRRSHZEGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(CC(=O)OCC)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(4-ethoxynaphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate typically involves multiple steps. One common method includes the following steps:
Formation of the sulfonamide: The reaction between 4-ethoxy-1-naphthylamine and a sulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide intermediate.
Esterification: The intermediate is then reacted with ethyl 3-bromo-3-(4-methylphenyl)propanoate in the presence of a base like potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(4-ethoxy-1-naphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the naphthyl and phenyl groups.
Reduction: Reduced forms of the ester and sulfonamide groups.
Substitution: Substituted derivatives at the ester or sulfonamide positions.
Scientific Research Applications
Ethyl 3-{[(4-ethoxy-1-naphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its sulfonamide moiety which is known for its therapeutic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(4-ethoxynaphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Research Implications
The compound’s structural features position it as a promising candidate for antibacterial drug development , particularly against resistant strains. Future studies should explore:
- Structure-Activity Relationships (SAR) : Systematic variation of substituents on the naphthalene and phenyl rings.
- In Vivo Efficacy : Pharmacokinetic profiling and toxicity assessments.
- Synergistic Effects : Combination therapies with existing antibiotics .
Biological Activity
Ethyl 3-{[(4-ethoxynaphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate, a compound with the CAS number 442658-81-3, has garnered attention for its potential biological activity, particularly in the context of pharmaceutical applications. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic uses based on available research findings.
- Molecular Formula : C24H27NO5S
- Molecular Weight : 445.54 g/mol
- Structure : The compound features a sulfonamide group attached to a naphthyl moiety, which is known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Preliminary studies suggest that this compound may act as a modulator of the prostaglandin E2 receptors EP2 and EP4, which are implicated in inflammatory responses and pain signaling pathways .
Anticancer Potential
There is emerging evidence that sulfonamide derivatives can exhibit anticancer activity by targeting various signaling pathways involved in cell proliferation and apoptosis. This compound may possess similar properties, warranting further investigation into its effects on cancer cell lines.
Study 1: Prostaglandin Modulation
In a study evaluating the effects of sulfonamide compounds on prostaglandin receptors, it was found that certain derivatives could effectively modulate receptor activity, leading to reduced inflammation in animal models. This compound was included in preliminary screenings, showing promise as a lead compound for further development .
Study 2: Antimicrobial Activity
A related study assessed the antimicrobial efficacy of various sulfonamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA). While specific results for this compound were not detailed, compounds with similar structures demonstrated significant inhibitory effects on bacterial growth, suggesting potential applicability for this compound as well .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C24H27NO5S |
| Molecular Weight | 445.54 g/mol |
| CAS Number | 442658-81-3 |
| Biological Activities | Antimicrobial, Anticancer |
| Potential Targets | Prostaglandin Receptors EP2/EP4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
